
4-(3-Aminophenyl)pyridine-3-carboxylic acid
Vue d'ensemble
Description
“4-(3-Aminophenyl)pyridine-3-carboxylic acid” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a group of organic compounds which are monocarboxylic derivatives of pyridine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid were used to prepare 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its parent compounds. Pyridinecarboxylic acid comes in three isomers: Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-pyridinecarboxylic acid), also known as Niacin, and Isonicotinic acid (4-pyridinecarboxylic acid) .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction could potentially be used in the synthesis of “this compound”.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its parent compounds. All isomers of pyridinecarboxylic acid share the molecular weight 123.11 g/mol and the chemical formula C6H5NO2 .Applications De Recherche Scientifique
4-(3-Aminophenyl)pyridine-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been studied in the treatment of diseases such as rheumatoid arthritis, cancer, and viral infections such as hepatitis B and C.
Mécanisme D'action
The mechanism of action of 4-(3-Aminophenyl)pyridine-3-carboxylic acid is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as Janus kinase (JAK) and signal transducer and activator of transcription (STAT) proteins. These enzymes play a key role in the inflammatory response and the growth of cancer cells. By inhibiting their activity, this compound can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to have anti-viral properties by inhibiting the replication of hepatitis B and C viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(3-Aminophenyl)pyridine-3-carboxylic acid is that it is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. However, one of the limitations of this compound is that it has poor solubility in water, which can make it difficult to work with in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on 4-(3-Aminophenyl)pyridine-3-carboxylic acid. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of the specific enzymes and pathways that are targeted by this compound. This information could help to improve our understanding of the mechanism of action of this compound and its potential therapeutic applications. Finally, research could focus on the development of this compound derivatives with improved solubility and bioavailability.
Propriétés
IUPAC Name |
4-(3-aminophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-9-3-1-2-8(6-9)10-4-5-14-7-11(10)12(15)16/h1-7H,13H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJAIIOGPNJQFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=C(C=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692405 | |
| Record name | 4-(3-Aminophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262009-29-9 | |
| Record name | 4-(3-Aminophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




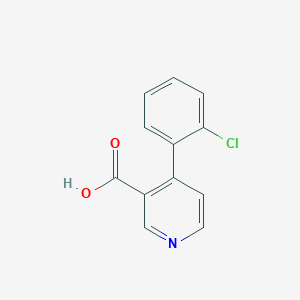

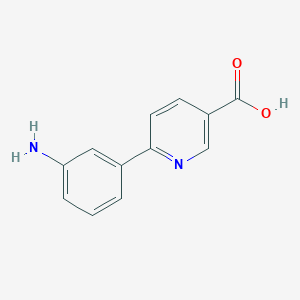


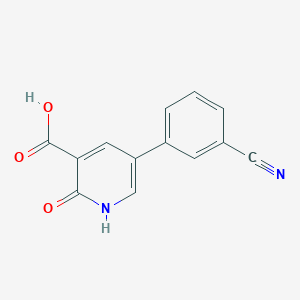
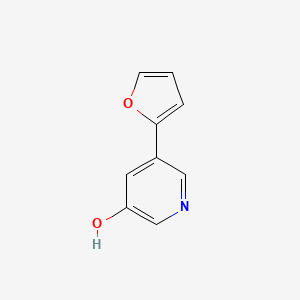
![3-Bromo-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol](/img/structure/B3228304.png)
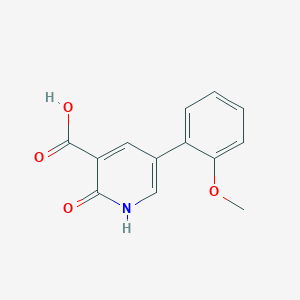



![(S)-tert-Butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B3228334.png)